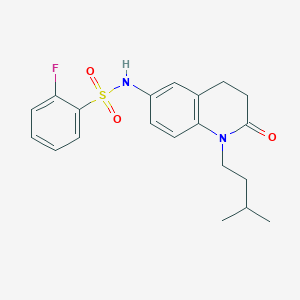

2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

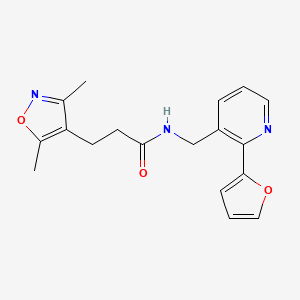

The molecular formula of this compound is C21H23FN2O2, and its molecular weight is 354.425. It contains a tetrahydroquinoline ring, which is a type of heterocyclic compound. This ring system is fused to a benzenesulfonamide moiety, and there is a fluorine atom attached to the benzene ring.Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For example, the benzenesulfonamide moiety might undergo reactions typical of sulfonamides, such as hydrolysis or displacement reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the benzenesulfonamide moiety might increase its polarity, while the fluorine atom might influence its reactivity.科学的研究の応用

Herbicidal Activity

Compounds structurally related to 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide have been explored for their potential as herbicides. The mode of action for these compounds, such as flumioxazin, is the inhibition of protoporphyrinogen oxidase, a key enzyme in the biosynthesis pathway of chlorophyll. This inhibition leads to the effective control of weed species through the disruption of photosynthesis. Novel compounds derived from similar structural frameworks have shown comparable herbicidal activity to commercial products, highlighting their potential for agricultural applications (Huang et al., 2005).

Molecular Interactions and Inhibition Studies

Research into benzenesulfonamides, which share a functional group with the compound , has led to the discovery of molecules with selective inhibition capabilities against human carbonic anhydrases. These studies are crucial for developing therapeutic agents targeting specific isoforms of carbonic anhydrase, which play significant roles in physiological processes such as respiration and the regulation of pH levels. Compounds exhibiting remarkable selectivity and inhibition potency offer insights into the design of new drugs with minimized side effects (Bruno et al., 2017).

Fluorescence and Sensing Applications

Another area of interest is the synthesis and application of fluorophores based on structures analogous to this compound. These compounds have been utilized in the development of novel fluorophores for zinc(II) detection, highlighting their utility in biochemical assays and studies on zinc's role in biological systems. The design of caged probes and their hydrolytic uncaging upon complexation with zinc(II) exemplify the innovative approaches to creating sensitive and selective sensors for metal ions in living cells (Aoki et al., 2008).

Antitumor Agents

The synthesis of tetrahydroquinoline derivatives incorporating the benzenesulfonamide moiety has also been directed towards discovering new antitumor agents. These efforts have led to the identification of compounds with significant in vitro antitumor activity, providing a foundation for further research into potential cancer therapies. The diversity of structures and the biological activities observed underscore the potential of these compounds in medicinal chemistry and drug development (Alqasoumi et al., 2010).

将来の方向性

特性

IUPAC Name |

2-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3S/c1-14(2)11-12-23-18-9-8-16(13-15(18)7-10-20(23)24)22-27(25,26)19-6-4-3-5-17(19)21/h3-6,8-9,13-14,22H,7,10-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLMGSJSJYGHGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea](/img/structure/B2410682.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2410688.png)

![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2410696.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2410698.png)

![2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2410699.png)

![4-[methyl(phenyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410701.png)

![N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2410703.png)